molecular formula C7H4NNaOS B14096268 Sodium benzo[d]isothiazol-3-olate

Sodium benzo[d]isothiazol-3-olate

Cat. No.: B14096268
M. Wt: 173.17 g/mol
InChI Key: CFMIJCAMTQLSTM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium benzo[d]isothiazol-3-olate is the sodium salt of the deprotonated form of benzo[d]isothiazol-3-one (CAS: 2634-33-5), a heterocyclic compound featuring a benzene ring fused to an isothiazole ring. This compound is widely utilized in pharmaceutical synthesis as a reactive nucleophile due to its stabilized anionic form, which enhances solubility in polar solvents like acetonitrile (MeCN) and water . Its primary applications include serving as a counterion in ionic conjugates of local anesthetics (e.g., bupivacaine, articaine) and vasoconstrictors (e.g., epinephrine) to improve water solubility and bioavailability . Additionally, it is employed as a preservative in industrial formulations due to its antimicrobial properties .

Properties

Molecular Formula

C7H4NNaOS

Molecular Weight

173.17 g/mol

IUPAC Name

sodium;1,2-benzothiazol-3-olate

InChI

InChI=1S/C7H5NOS.Na/c9-7-5-3-1-2-4-6(5)10-8-7;/h1-4H,(H,8,9);/q;+1/p-1

InChI Key

CFMIJCAMTQLSTM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Cyclization of 2-(Alkylthio)benzonitrile Precursors

EP0702008A2 details a one-pot process for synthesizing 1,2-benzisothiazol-3-ones from 2-halobenzonitriles. The method involves:

  • Alkylation of 2-Halobenzonitrile :

    • A 2-halobenzonitrile (e.g., 2-chlorobenzonitrile) reacts with an alkanethiol (R¹SH, where R¹ = C₁–C₄ alkyl) in a heterogeneous solvent system (e.g., toluene/water) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
    • Reaction Conditions :
      • Temperature: 20–120°C
      • Time: 1–40 hours
      • Yield: >85% (isolated as 2-(alkylthio)benzonitrile).
  • Halogen-Mediated Cyclization :

    • The 2-(alkylthio)benzonitrile undergoes cyclization with a halogenating agent (e.g., sulfuryl chloride or chlorine) in the presence of water.
    • Mechanistic Insight : The halogenating agent generates a sulfenyl chloride intermediate, which reacts intramolecularly with the nitrile group to form the isothiazolone ring.
    • Key Parameters :
      • Halogenating agent: 1.0–2.0 equivalents per substrate
      • Water: 1.0–3.0 equivalents
      • Solvent: Hydrocarbons (toluene) or halogenated solvents (chlorobenzene)
      • Temperature: 0–150°C
      • Yield: 70–90%.

Table 1: Optimization of Cyclization Parameters (EP0702008A2)

Parameter Optimal Range Effect of Deviation
Halogenating agent (eq.) 1.0–2.0 <0.8: Incomplete reaction; >3.0: Side products
Water (eq.) 1.0–3.0 <0.8 or >5.0: Reduced yield
Temperature (°C) 0–150 >170°C: Decomposition; <0°C: Sluggish kinetics
Solvent Toluene/Chlorobenzene Polar solvents (e.g., DMF) inhibit cyclization

Neutralization to this compound

The 1,2-benzisothiazol-3-one produced above is subsequently deprotonated using sodium hydroxide (NaOH) in an aqueous-organic biphasic system.

  • Procedure :

    • The crude 1,2-benzisothiazol-3-one is dissolved in a water-insoluble solvent (e.g., toluene).
    • Aqueous NaOH (1.0–1.2 equivalents) is added, and the mixture is stirred at 25–50°C for 1–2 hours.
    • The sodium salt precipitates or remains in the aqueous layer, which is separated and dried.
  • Yield : 95–98% (after recrystallization from ethanol/water).

Alternative Routes: Oxime Cyclization and Scalability

Embodiment I of EP0702008A2 presents an alternative pathway via 2-(alkylthio)benzaldehyde oxime intermediates:

  • Oxime Formation :

    • 2-(Alkylthio)benzaldehyde reacts with hydroxylamine in a water-insoluble solvent (e.g., toluene) to form the oxime.
    • Conditions : 50–100°C, 2–10 hours, yielding >90% oxime.
  • Cyclization with Halogenating Agents :

    • The oxime is treated with sulfuryl chloride or bromine at 0–150°C, leading to ring closure via N–S bond formation.
    • Yield : 75–85%.

This route avoids nitrile intermediates but requires stringent control of stoichiometry to prevent over-halogenation.

Industrial-Scale Considerations and Waste Management

The US8884024B1 patent highlights scalability improvements for N-substituted derivatives, offering insights relevant to sodium salt production:

  • Solvent Recycling : The aqueous phase from the alkylation step (containing phase-transfer catalysts) is reused, minimizing waste.
  • Byproduct Mitigation : Excess halogenating agents are quenched with sodium sulfite, reducing environmental impact.

Table 2: Comparative Analysis of Synthetic Routes

Metric 2-(Alkylthio)benzonitrile Route Oxime Route
Total Steps 2 3
Overall Yield 70–90% 65–80%
Solvent Consumption Low (toluene recyclable) Moderate
Scalability High (one-pot process) Moderate (oxime isolation)

Chemical Reactions Analysis

Types of Reactions: Sodium benzo[d]isothiazol-3-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

It appears that sodium benzo[d]isothiazol-3-olate is the sodium salt of benzo[d]isothiazol-3-one, also known as benzisothiazolinone or BIT . Research on benzoisothiazoles has revealed several applications, including uses as preservatives, antimicrobials, and potential therapeutic agents .

Scientific Research Applications

Antimicrobial Applications

  • Antibacterial Properties: Benzothiazole derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria . In one study, synthesized benzothiazole derivatives were screened for antibacterial activity against Bacillus subtilis, Bacillus pumilus, Escherichia coli, and Pseudomonas aureginosa, with some compounds showing significant antibacterial effects .
  • Preservative: Benzisothiazolinone is used as a preservative in various applications, including cosmetics, disinfectants, and materials such as fibre, leather, and rubber .

Pharmaceutical Applications

  • Inhibitor of Phosphomannose Isomerase (PMI): Benzoisothiazolones have been identified as potent inhibitors of PMI, an enzyme involved in protein glycosylation . Inhibition of PMI may be a therapeutic strategy for Congenital Disorder of Glycosylation type Ia .
  • Neurodegenerative Diseases and Depression: Benzothiazole-isoquinoline derivatives have been synthesized and evaluated for their potential in treating neurodegenerative diseases complicated by depression . These compounds have shown inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), suggesting they could be effective multi-target-directed ligands (MTDLs) .
  • Local Anesthetic Formulations: Novel lidocaine salts, including lidocaine saccharinate, have been developed for use in dentistry, otolaryngology, and endoscopy. These formulations can provide well-tasting, water-soluble oral gels and injections with a non-stinging effect, potentially expanding their use in general local anesthetic procedures .
  • Inhibition of Sodium Channels: Lidocaine saccharinate has been shown to inhibit sodium currents in trigeminal ganglion neurons, confirming its action on voltage-gated sodium channels .

Other Applications

  • Malodor Reduction: Benzoisothiazolinone compounds can be used in compositions designed to reduce malodors .
  • Building Blocks and Intermediates: this compound can be used as a building block and intermediate in various chemical syntheses .
  • Dyes and Pigments: Benzoisothiazoles can be used in dyes .

Safety Assessment

  • Cytotoxicity: The Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of benzisothiazolinone for use in cosmetic products .
  • Acute Toxicity: Acute toxicity tests, including oral and dermal toxicity studies in rats, have been conducted to assess the safety of benzisothiazolinone .
  • Eye Irritancy: The eye irritancy potential of 1,2-benzisothiazolin-3-one has been assessed using in vitro assays .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional roles with sodium benzo[d]isothiazol-3-olate:

Compound Name Structure Key Applications Reactivity Solubility Research Findings
This compound Benzo[d]isothiazole ring with a deprotonated 3-olate group and sodium ion Pharmaceutical counterion, preservative High nucleophilicity; reacts with cationic drugs (e.g., caines) Soluble in MeCN, water Enhances drug solubility; forms stable ionic conjugates with local anesthetics
Sodium saccharin Benzo[d]isothiazole ring with a sulfonyl group and sodium ion Sweetener, pharmaceutical counterion Moderate nucleophilicity; forms conjugates with vasoconstrictors Soluble in polar solvents Used in epinephrine conjugates for improved stability
Sodium acesulfame Oxathiazine ring with sulfonyl and oxide groups Sweetener, excipient in drug formulations Reacts with cationic drugs under mild conditions (50°C, 4h) Soluble in ethanol, MeCN Produces water-soluble caine conjugates with comparable efficacy
Benzo[d]isothiazol-3-one Neutral benzo[d]isothiazole with a ketone group Industrial preservative Low reactivity unless deprotonated to the -olate form Limited solubility in water Requires activation (e.g., with K₂CO₃) for nucleophilic substitutions
Benzisoxazole derivatives Benzene fused to isoxazole ring Anti-inflammatory, neuroleptic, and antibacterial agents Functionalized at reactive sites (e.g., positions 1, 2) Variable, depending on substituents Bioactivity linked to substituent patterns (e.g., 3,4-dihydroisoquinoline)

Key Differentiators

  • Reactivity : this compound exhibits superior nucleophilicity compared to its neutral precursor (benzo[d]isothiazol-3-one) and sodium saccharin, enabling efficient ionic conjugation under mild conditions (50°C, 4h) . In contrast, benzisoxazole derivatives require specific substituents to achieve bioactivity .
  • Solubility : The sodium salt form enhances solubility in polar solvents, making it ideal for pharmaceutical formulations. Benzo[d]isothiazol-3-one, in its neutral state, is less soluble and requires activation .
  • Applications : While sodium acesulfame and saccharin are primarily sweeteners, this compound is dual-functional, serving as both a preservative and a drug solubility enhancer .

Research Findings and Pharmacological Relevance

  • Synthesis of Ionic Conjugates : this compound reacts stoichiometrically with cationic drugs (e.g., epinephrine hydrochloride) to form water-soluble ionic conjugates, eliminating the need for additional solubilizing agents . This contrasts with benzisoxazole derivatives, which require multi-step functionalization for bioactivity .
  • Stability : Conjugates formed with this compound demonstrate high thermal stability (up to 50°C) and compatibility with membrane filtration (22 µm), critical for sterile drug formulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium benzo[d]isothiazol-3-olate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For derivatives like 1-methylimidazolium benzo[d]isothiazol-3-olate (SMI), protocols involve combining precursors (e.g., benzo[d]isothiazol-3-ol derivatives) with sodium hydroxide under anhydrous conditions. Key parameters include:

  • Solvent : Dimethylformamide (DMF) or toluene for solubility .
  • Catalysts : CuI and L-proline for cross-coupling reactions .
  • Temperature : Reactions often proceed at 110°C for 8–12 hours .
  • Purification : Column chromatography with methylene chloride/hexane mixtures yields high-purity products (85–89% efficiency) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use CDCl₃ as a solvent with tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR confirm structural integrity and purity .
  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS identifies molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S .
  • UV-Vis/PL Spectroscopy : Assess optical properties in solvents like toluene, with absorption peaks (π-π* transitions) and photoluminescence spectra for electronic behavior .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store at -20°C in airtight containers to prevent degradation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in fume hoods for solvent-related steps .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound derivatives?

  • Methodological Answer :

  • Software : Gaussian 09W at the B3LYP/6-31G level calculates HOMO-LUMO gaps and molecular orbitals .
  • Analysis : Compare computed energy levels (e.g., HOMO at -5.8 eV, LUMO at -2.4 eV) with experimental UV-Vis data to validate charge-transfer behavior .
  • Applications : Predict suitability as electron-transport materials in OLEDs or photovoltaics .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Test concentrations from 1 nM–100 µM in cellular assays (e.g., DNA synthesis stimulation in calcium-deprived liver cells) .
  • Control Experiments : Include positive controls (e.g., phenobarbital) and negative controls (untreated cells) to validate results .
  • Mechanistic Probes : Use inhibitors (e.g., sodium channel blockers) to isolate pathways and reduce false positives .

Q. How do structural modifications (e.g., substituent effects) influence the stability and reactivity of this compound?

  • Methodological Answer :

  • Synthetic Variants : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance thermal stability (Td > 300°C) or electron-donating groups (e.g., -OCH₃) to modulate solubility .
  • Accelerated Degradation Studies : Expose derivatives to heat (60–100°C), UV light, or humidity, and monitor decomposition via TGA/DSC .
  • Kinetic Analysis : Use HPLC to track degradation products and derive Arrhenius plots for shelf-life predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.